molecular formula C25H26F3N5O3 B12382803 Csf1R-IN-20

Csf1R-IN-20

货号: B12382803
分子量: 501.5 g/mol
InChI 键: LXLAULDTUGCQNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Csf1R-IN-20 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This receptor is primarily expressed on macrophages and other myeloid cells and plays a crucial role in the regulation of immune responses, inflammation, and bone homeostasis. Inhibitors of CSF1R, such as this compound, have shown potential in treating various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders .

化学反应分析

Csf1R-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

作用机制

Csf1R-IN-20 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on macrophages and other myeloid cells. This binding prevents the activation of CSF1R by its ligands, such as colony-stimulating factor 1 (CSF1) and interleukin 34 (IL-34). By inhibiting CSF1R activation, this compound blocks downstream signaling pathways that promote inflammation, immune suppression, and tumor growth . The inhibition of CSF1R also reduces the production of inflammatory mediators by macrophages, leading to decreased inflammation .

相似化合物的比较

Csf1R-IN-20 is one of several CSF1R inhibitors that have been developed for therapeutic purposes. Similar compounds include pexidartinib, vimseltinib, and emactuzumab . These compounds share a common mechanism of action, targeting CSF1R to inhibit its activation and downstream signaling. this compound is unique in its specific binding affinity and selectivity for CSF1R, which may result in different therapeutic outcomes and side effect profiles compared to other inhibitors .

Similar Compounds

  • Pexidartinib
  • Vimseltinib
  • Emactuzumab

属性

分子式

C25H26F3N5O3

分子量

501.5 g/mol

IUPAC 名称

5-methyl-N-[2-methyl-5-[[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H26F3N5O3/c1-15-4-5-19(14-21(15)30-24(35)22-10-16(2)36-31-22)29-23(34)17-11-18(25(26,27)28)13-20(12-17)33-8-6-32(3)7-9-33/h4-5,10-14H,6-9H2,1-3H3,(H,29,34)(H,30,35)

InChI 键

LXLAULDTUGCQNF-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3CCN(CC3)C)C(F)(F)F)NC(=O)C4=NOC(=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。